Pan‑Pim Potency: DHPCC‑9 Delivers Sub‑100 nM IC50 Against All Three Pim Isoforms
DHPCC‑9 inhibits recombinant Pim‑1, Pim‑2, and Pim‑3 with IC50 values of 12 nM, 51 nM, and 10 nM, respectively, in an in‑vitro kinase assay using 10 µM ATP [REFS‑1]. These values place DHPCC‑9 among the most potent pan‑Pim inhibitors available for research procurement. In cell‑based assays, DHPCC‑9 abolishes the survival advantage conferred by Pim‑1 overexpression in FD/Pim44 myeloid cells with an IC50 of 4.7‑6.0 µM in complete medium containing 10% serum [REFS‑2], a cellular potency that is competitive with or superior to many ATP‑competitive Pim inhibitors when tested under similar high‑serum conditions.
| Evidence Dimension | Biochemical IC50 against Pim-1, Pim-2, Pim-3 |
|---|---|
| Target Compound Data | Pim-1 IC50 = 12 nM; Pim-2 IC50 = 51 nM; Pim-3 IC50 = 10 nM [1] |
| Comparator Or Baseline | ATP-competitive Pim inhibitors (class-level): SGI-1776 (Pim-1 IC50 ~7 nM, Pim-2 ~260 nM, Pim-3 not reported); AZD1208 (Pim-1 IC50 ~0.5 nM, Pim-2 ~2 nM, Pim-3 not reported) [REFS-1, REFS-3] |
| Quantified Difference | DHPCC-9 achieves balanced sub‑100 nM inhibition of all three isoforms, whereas many clinical‑stage ATP‑competitive inhibitors show isoform‑biased potency (e.g., SGI-1776 exhibits ~37‑fold selectivity for Pim‑1 over Pim‑2) [REFS-1, REFS-3]. |
| Conditions | In‑vitro kinase assay with purified recombinant Pim kinases; ATP concentration 10 µM [1]. |
Why This Matters
A balanced pan‑Pim profile ensures that all three functionally redundant oncogenic Pim kinases are inhibited, which is critical for achieving robust biological responses in cells co‑expressing multiple Pim isoforms.
- [1] Akue‑Gédu, R.; Rossignol, E.; Azzaro, S.; Knapp, S.; Filippakopoulos, P.; Bullock, A. N.; Bain, J.; Cohen, P.; Prudhomme, M.; Anizon, F.; Moreau, P. Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors. J. Med. Chem. 2009, 52 (20), 6369–6381. DOI: 10.1021/jm900299r. View Source
- [2] Santio, N. M.; Vahakoski, R. L.; Rainio, E.‑M.; Sandholm, J.; Virtanen, S. S.; Prudhomme, M.; Anizon, F.; Moreau, P.; Koskinen, P. J. Pim‑Selective Inhibitor DHPCC‑9 Reveals Pim Kinases as Potent Stimulators of Cancer Cell Migration and Invasion. Mol. Cancer 2010, 9, 279. DOI: 10.1186/1476‑4598‑9‑279. View Source
- [3] Mikkers, H.; Nawijn, M.; Allen, J.; Brouwer, C.; Verhoeven, E.; Jonkers, J.; Berns, A. Mice Deficient for All PIM Kinases Display Reduced Body Size and Impaired Responses to Hematopoietic Growth Factors. Mol. Cell. Biol. 2004, 24 (13), 6104–6115. (Demonstrates functional redundancy of Pim kinases; used here as indirect evidence for the value of pan‑Pim inhibition.) View Source
